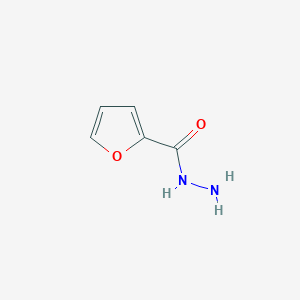

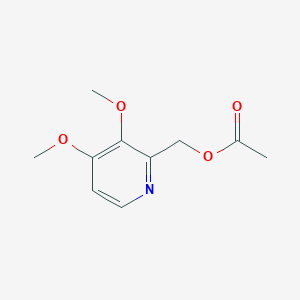

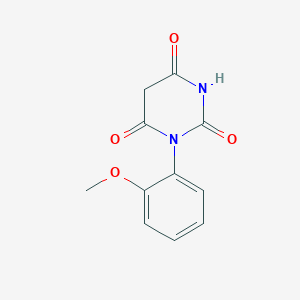

1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Übersicht

Beschreibung

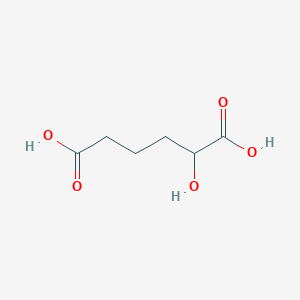

The compound "1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione" is a derivative of pyrimidine trione, which is a class of compounds known for their diverse chemical properties and biological activities. Pyrimidine triones are characterized by a pyrimidine ring, a six-membered heterocyclic compound with two nitrogen atoms, and three ketone groups at the 2, 4, and 6 positions. The methoxyphenyl group attached to the first position of the pyrimidine ring suggests potential for unique chemical behavior and interactions with biological molecules.

Synthesis Analysis

The synthesis of pyrimidine trione derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones involves a domino sequence of Michael addition, cyclization, and aerial oxidation, using 2-hydroxychalcones and 1,3-dimethylbarbituric acid in the presence of a catalyst like amberlyst-15 in refluxing toluene . Although the specific synthesis of 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is not detailed, similar synthetic strategies could be employed, with modifications to incorporate the methoxyphenyl group.

Molecular Structure Analysis

The molecular structure of pyrimidine triones can be complex, with the potential for free rotation around certain bonds and the formation of various supramolecular structures. For example, 5-(arylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-triones exhibit a wide C-C-C angle at the methine carbon atom linking two rings, which can lead to intramolecular charge separation and the formation of hydrogen-bonded chains and rings . The presence of the methoxy group in 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione could influence the molecular conformation and intermolecular interactions, potentially affecting its crystalline phase and self-assembly behavior.

Chemical Reactions Analysis

Pyrimidine triones are reactive intermediates that can undergo various chemical reactions. They can be nitrated, nitrosated, and can condense with aldehydes, diketones, and other heterocyclic compounds to form a wide array of derivatives . The methoxyphenyl group in the compound of interest may also participate in reactions, potentially leading to the formation of new bonds and structures, which could be explored for the development of novel materials or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine triones can vary widely depending on their substituents. For instance, the introduction of different aryl substituents can significantly affect the hydrogen bonding patterns, leading to different supramolecular structures and crystallization behaviors . The cytotoxic activity against tumor cells and the interaction with proteins like β-lactoglobulin can also be influenced by the specific substituents present in the pyrimidine trione derivatives . The methoxy group in 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione could impart unique solubility, stability, and biological activity profiles, which would be important to investigate in the context of potential pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

Hybrid Catalysts in Synthesis

Hybrid Catalyst Applications : Pyrimidine derivatives, including structures related to 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, are crucial for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds are synthesized using a range of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, indicating their importance in the development of medicinal and pharmaceutical compounds due to their broad synthetic applicability and bioavailability. This area of research emphasizes the role of innovative catalysts in facilitating complex chemical reactions, potentially leading to the discovery of new lead molecules for drug development (Parmar, Vala, & Patel, 2023).

Anticancer and Anti-inflammatory Properties

Anticancer and Anti-inflammatory Activities : Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anticancer and anti-inflammatory properties. These compounds act by various mechanisms, such as inhibiting the expression and activities of vital inflammatory mediators and targeting specific cancer pathways, highlighting their potential in therapeutic applications. The synthesis and structure-activity relationships (SARs) of pyrimidine derivatives are continually explored to enhance their efficacy and reduce toxicity, providing a promising avenue for the development of new therapeutics (Rashid et al., 2021).

Optoelectronic Materials

Optoelectronic Applications : The incorporation of pyrimidine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Pyrimidine derivatives, related to the chemical structure of interest, are used in electronic devices, luminescent elements, and photoelectric conversion elements. This research area focuses on developing materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, underscoring the versatility of pyrimidine structures in advancing optoelectronic technologies (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Significance and Optical Sensors

Biological Significance and Sensing Applications : Pyrimidine-appended compounds are significant not only for their biological and medicinal applications but also for their utility as optical sensors. The ability of pyrimidine derivatives to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes. This highlights the dual role of these compounds in both enhancing our understanding of biological mechanisms and developing new sensing technologies for various applications (Jindal & Kaur, 2021).

Eigenschaften

IUPAC Name |

1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYOYDLJJVRUQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362501 | |

| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677710 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

CAS RN |

16348-07-5 | |

| Record name | 1-(2-Methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.